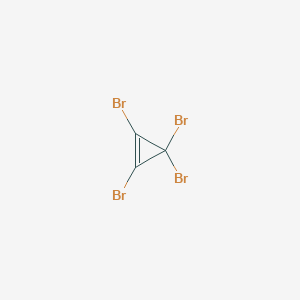
Cyclopropene, tetrabromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropene, tetrabromo- is a highly reactive organic compound characterized by its strained three-membered ring structure and the presence of four bromine atoms. This compound is part of the cyclopropene family, known for their significant strain energy due to the unusual bond angles in their ring structures. The presence of bromine atoms further enhances its reactivity, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropene, tetrabromo- typically involves the bromination of cyclopropene. This can be achieved through the reaction of cyclopropene with bromine under controlled conditions. The reaction is highly exothermic and requires careful handling to avoid decomposition of the product.
Industrial Production Methods: Industrial production of cyclopropene, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of bromine in large quantities and requires stringent safety measures due to the highly reactive nature of both the reactants and the product. The reaction is typically carried out in specialized reactors designed to handle exothermic reactions and to ensure the stability of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropene, tetrabromo- undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The strained ring structure makes it susceptible to addition reactions, where the ring opens up to form more stable compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Catalysts such as palladium or nickel are often used to facilitate the ring-opening reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated derivatives, while addition reactions typically result in ring-opened products with new functional groups.
Applications De Recherche Scientifique
Cyclopropene, tetrabromo- has a wide range of applications in scientific research:
- **
Propriétés
Numéro CAS |
6262-43-7 |
|---|---|
Formule moléculaire |
C3Br4 |
Poids moléculaire |
355.65 g/mol |
Nom IUPAC |
1,2,3,3-tetrabromocyclopropene |
InChI |
InChI=1S/C3Br4/c4-1-2(5)3(1,6)7 |
Clé InChI |
PMLYIHZGTYELCL-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C1(Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



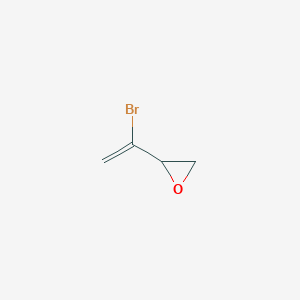

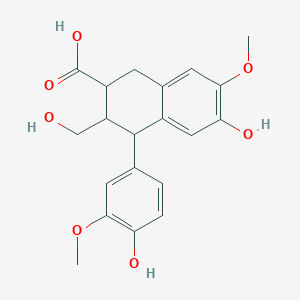
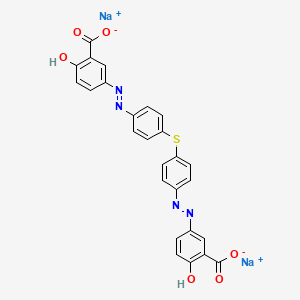
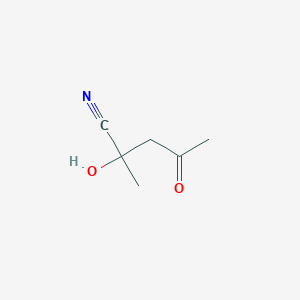
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
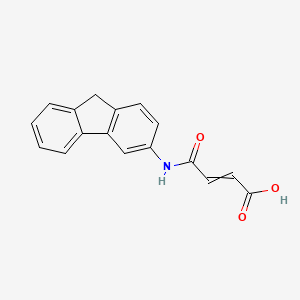
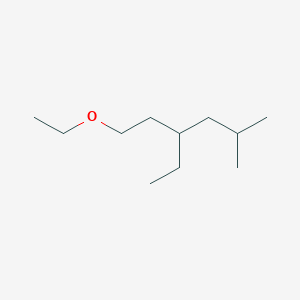
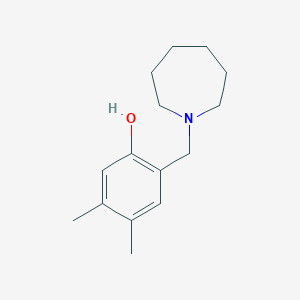
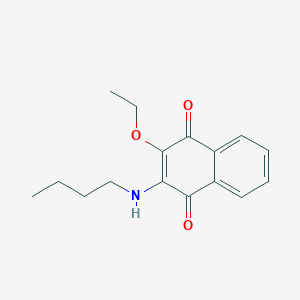
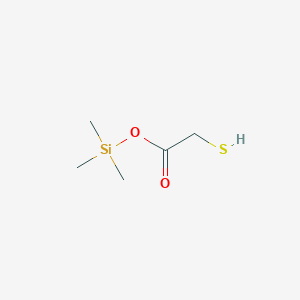
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
